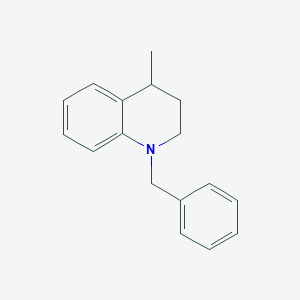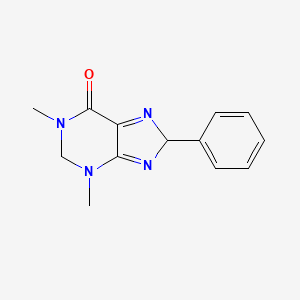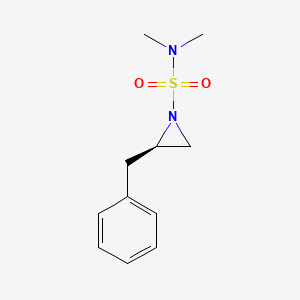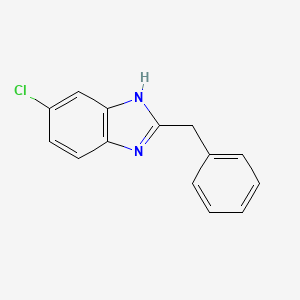![molecular formula C14H11NOS B11870272 2-[(Naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-63-8](/img/structure/B11870272.png)
2-[(Naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naphthalen-2-ylmethyl)isothiazol-3(2H)-one is a heterocyclic compound that features a naphthalene moiety attached to an isothiazolone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-ylmethyl)isothiazol-3(2H)-one typically involves the reaction of naphthalene derivatives with isothiazolone precursors. One common method includes the use of naphthalene-2-carbaldehyde and 3-mercapto-1,2,4-triazole under specific conditions to form the desired isothiazolone ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Análisis De Reacciones Químicas
Types of Reactions
2-(Naphthalen-2-ylmethyl)isothiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazolone ring to other sulfur-containing heterocycles.
Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur heterocycles.
Substitution: Halogenated or nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-(Naphthalen-2-ylmethyl)isothiazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Mecanismo De Acción
The mechanism of action of 2-(naphthalen-2-ylmethyl)isothiazol-3(2H)-one involves its interaction with biological targets, such as enzymes or cellular membranes. The isothiazolone ring is known to interact with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Naphthalen-1-ylmethyl)isothiazol-3(2H)-one
- 2-(Phenylmethyl)isothiazol-3(2H)-one
- 2-(Benzyl)isothiazol-3(2H)-one
Uniqueness
2-(Naphthalen-2-ylmethyl)isothiazol-3(2H)-one is unique due to the presence of the naphthalene moiety, which imparts specific electronic and steric properties that can influence its reactivity and biological activity. This makes it distinct from other isothiazolone derivatives that may have different substituents.
Propiedades
Número CAS |
918107-63-8 |
|---|---|
Fórmula molecular |
C14H11NOS |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
2-(naphthalen-2-ylmethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H11NOS/c16-14-7-8-17-15(14)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-9H,10H2 |
Clave InChI |
VKZAXEGRPXHCLN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CN3C(=O)C=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11870221.png)
![4-[(3S)-3-Hydroxypyrrolidin-1-yl]-2-methylquinazolin-7(1H)-one](/img/structure/B11870224.png)




![3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B11870255.png)


